Racemic beflubutamid burdens formulations with 50% inactive (R)-enantiomer; generic PDS inhibitors fail against target-site mutants (e.g., PDS F131V, EC50 >68 nM) prevalent in resistant weed populations.
Beflubutamid (CAS 113614-08-7) is a highly lipophilic, selective phenoxybutanamide herbicide that functions as a phytoene desaturase (PDS) inhibitor, disrupting carotenoid biosynthesis in broadleaf weeds [1]. From a procurement and formulation standpoint, it is characterized by its extremely low aqueous solubility (3.29 mg/L at 20 °C) and high solubility in organic solvents, dictating its use in suspension or emulsifiable concentrates[2]. The compound features a chiral center at the 2-carbon of its butanamide moiety, meaning it is traditionally synthesized and supplied as a racemic mixture; however, modern agricultural material selection increasingly prioritizes the isolated (S)-enantiomer (Beflubutamid-M) to reduce active ingredient application rates by at least 50% while maintaining field efficacy [1].
Substituting enantiopure beflubutamid with its legacy racemic mixture or generic PDS inhibitors like diflufenican fundamentally compromises formulation efficiency and resistance management [1]. Procuring the unresolved racemate introduces 50% of the largely inactive (R)-enantiomer into the formulation, which provides no herbicidal benefit but significantly increases the required application rate and environmental persistence [2]. Furthermore, substituting beflubutamid with other bleaching herbicides fails in specific resistant weed biotypes; structural mutations in the PDS target site that confer high cross-resistance to flurtamone and diflufenican (EC50 > 68 nM) do not protect against beflubutamid, making it a non-interchangeable asset in advanced crop protection portfolios [1].
Racemic PDS inhibitor analogs may shift enantiomer-specific potency and environmental loading profile.
Class substitution with norflurazon or clomazone may not transfer resistance profile; reported TSR/NTSR mechanisms require review.
Alternative PDS inhibitors may exhibit different cereal tolerance thresholds, requiring crop-specific phytotoxicity validation.
The commercial value of beflubutamid hinges on the isolation of its (S)-enantiomer. In standardized chlorophyll-a reduction biotests, the pure (S)-enantiomer ((-)-beflubutamid) demonstrated an EC50 of 0.50 μM, making it at least 1000-fold more active than the (+)-enantiomer [1]. This massive disparity in biological activity means that procuring the enantiopure form allows formulators to cut the active ingredient volume by half or more compared to the legacy racemate, without sacrificing field performance [1].
| Evidence Dimension | Herbicidal Activity (EC50 for chlorophyll a reduction) |
| Target Compound Data | 0.50 μM ((S)-Beflubutamid) |
| Comparator Or Baseline | >500 μM ((R)-Beflubutamid / Inactive enantiomer) |
| Quantified Difference | >1000x higher activity for the (S)-enantiomer |
| Conditions | Miniaturized garden cress biotests (5-day-old leaves) |
Procuring the enantiopure (S)-form (Beflubutamid-M) directly translates to lower application rates, reduced formulation costs per hectare, and improved regulatory compliance.
Beflubutamid exhibits a unique binding profile at the phytoene desaturase (PDS) target site compared to benchmark substitutes. In models expressing the PDS F131V mutation, cells showed high resistance to fluridone, flurtamone, and diflufenican (EC50 > 68-100 nM), but remained highly sensitive to beflubutamid [1]. In fact, the mutant strains were more sensitive to beflubutamid than wild-type cells, providing a distinct mechanism to bypass established target-site resistance[1].
| Evidence Dimension | Efficacy against F131V mutated PDS |
| Target Compound Data | High sensitivity maintained (mutant more sensitive than WT) |
| Comparator Or Baseline | Diflufenican and Flurtamone (High tolerance / EC50 > 68 nM) |
| Quantified Difference | Complete divergence in cross-resistance profile |
| Conditions | Chlamydomonas reinhardtii transformants expressing mutant PDS |
Justifies the procurement of beflubutamid over cheaper generic PDS inhibitors for formulations targeted at regions with established diflufenican-resistant weed biotypes.
A critical risk when procuring chiral agrochemicals is in-situ racemization, where the active enantiomer reverts to the inactive form. Soil incubation studies confirm that (-)-beflubutamid is chirally stable and does not convert to the inactive (+)-enantiomer under field conditions [1]. While its downstream phenoxybutanoic acid metabolite does undergo significant enantiomerization, the parent active ingredient remains stable, ensuring predictable efficacy[1].
| Evidence Dimension | Enantiomerization in soil |
| Target Compound Data | 0% conversion of (-)-beflubutamid to (+)-enantiomer |
| Comparator Or Baseline | Phenoxybutanoic acid metabolite (Significant enantiomerization) |
| Quantified Difference | Complete chiral stability of the parent compound vs. its metabolite |
| Conditions | Separate soil incubations with pure enantiomers |
Guarantees that investments in enantiopure Beflubutamid-M will yield stable, reproducible field performance without degradation into inactive isomers.
The physical properties of beflubutamid heavily dictate formulation workflows. While it exhibits exceedingly low aqueous solubility (3.29 mg/L at 20 °C, pH 7), it demonstrates massive solubility in specific organic solvents, exceeding 600,000 mg/L in acetone and 571,000 mg/L in ethyl acetate [1]. This extreme differential requires formulators to procure appropriate co-solvents or surfactants to produce stable emulsifiable concentrates (ECs) or suspension concentrates (SCs), as standard aqueous dissolution is impossible [1].
| Evidence Dimension | Solvent Solubility |
| Target Compound Data | >600,000 mg/L in acetone |
| Comparator Or Baseline | 3.29 mg/L in water |
| Quantified Difference | >180,000-fold difference in solubility between organic and aqueous phases |
| Conditions | Standard conditions (20 °C, pH 7) |
Directs the procurement of necessary excipients and dictates the manufacturing workflow toward organic-phase master batching for commercial herbicide production.
Driven by the >1000x efficacy difference between enantiomers, beflubutamid is the optimal active ingredient for formulating low-dose, high-efficiency suspension concentrates (SCs) targeted at winter wheat and barley. Procuring the pure (S)-enantiomer (Beflubutamid-M) allows manufacturers to meet stringent environmental regulations by halving the chemical load compared to legacy racemic formulations [1].
Because beflubutamid retains high efficacy against PDS mutants (e.g., F131V) that are highly resistant to diflufenican and flurtamone, it is the preferred choice for next-generation herbicide mixtures [2]. It is specifically procured for deployment in agricultural zones where standard bleaching herbicides have failed due to target-site mutations.
Due to its distinct chiral stability profile—where the parent compound remains stable but its primary metabolite undergoes enantiomerization—beflubutamid is heavily utilized as a reference standard in enantioselective GC-MS and HPLC [1]. Environmental testing laboratories procure the pure enantiomers to calibrate assays tracking the fate of chiral agrochemicals in soil and water systems.
Environmental Hazard